REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[OH-].[Na+]>[Cl-].C(C(CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)N)CCCCCCCCCCCCCCCCC.O>[CH2:25]([O:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1)[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |f:2.3,4.5|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
273.38 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)Br
|
Name
|
|
Quantity
|
46.33 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
trioctadecyl methylamine chloride
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCCCCCCCCCCCCCCCC)C(N)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for about 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the aqueous layer decanted
|
Type
|
WASH
|
Details
|
the solid washed with water
|
Type
|
TEMPERATURE
|
Details
|
The solid was refluxed for about 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
with stirring in about 500 ml of ethanol containing about 40 g of sodium hydroxide and about 40 ml of water
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
TEMPERATURE
|
Details
|
the residue heated at about 0.1 mm and about 200°-210° C. in a Kugelrohr
|
Type
|
STIRRING
|
Details
|
The residue was stirred with dilute hydrochloric acid and ethyl acetate on a steam bath until solution
|
Type
|
WASH
|
Details
|
The warm solution was washed with brine
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized sequentially from methanol and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCC)OC1=CC=C(C=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |